molecular formula C17H18N2O3 B2908569 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol CAS No. 424814-31-3

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B2908569
CAS No.: 424814-31-3
M. Wt: 298.342
InChI Key: AEHVIHMBTABNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a synthetic organic compound belonging to the class of benzodiazole derivatives. This chemical motif is characterized by a benzodiazole (benzimidazole) heterocycle connected to a 2-methoxyphenoxy group via a propan-2-ol linker, forming a β-amino alcohol-type structure . The presence of the β-amino alcohol moiety is significant as it is a key pharmacophore in several clinically important drugs, particularly beta-blockers like carvedilol, which are investigated for mechanisms beyond adrenergic blockade . Research Applications and Value: Compounds with this structural framework are of high interest in medicinal chemistry and pharmacology research. Specifically, analogs of carvedilol that feature modifications to the core structure have been extensively studied for their ability to suppress Store Overload-Induced Calcium Release (SOICR) . SOICR is a key mechanism implicated in serious ventricular arrhythmias, and its inhibition is a promising therapeutic target for heart disease. Researchers utilize such benzodiazole derivatives as critical building blocks to explore structure-activity relationships (SAR), aiming to develop novel antiarrhythmic agents with optimized efficacy and reduced side effects . Mechanism of Action: The biological activity of related compounds is often linked to their interaction with intracellular calcium signaling pathways. While the exact mechanism of this specific compound requires experimental validation, research on similar carvedilol analogs suggests that the benzodiazole-propanolamine structure can contribute to the stabilization of ryanodine receptor (RyR2) channels in the heart. This stabilization prevents pathological calcium leakage from the sarcoplasmic reticulum, thereby inhibiting the pro-arrhythmic process of SOICR . Usage Note: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-8-4-5-9-17(16)22-11-13(20)10-19-12-18-14-6-2-3-7-15(14)19/h2-9,12-13,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHVIHMBTABNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1-(2-methoxyphenoxy)-3-chloropropane with benzimidazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzimidazole or methoxyphenoxy derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound Name Core Modifications Key Activities Reference(s)
1-(1H-1,3-Benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol 1H-1,3-Benzodiazol-1-yl, 2-methoxyphenoxy α1/β1-Adrenolytic (hypotensive, antiarrhythmic); potential antifungal activity
(RS)-9 (1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol) Indol-4-yloxy, ethylamino linker α1/α2/β1-Adrenoceptor antagonism; antiarrhythmic, hypotensive
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (8g) Triazole, indole, dichlorophenyl Antifungal (CYP51 inhibition; Candida albicans IC50: 0.03–0.12 μM)
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (21) Benzimidazol-1-yl, benzyl substituent Weak Kir1.1/GIRK channel inhibition (IC50: ~1.9 μM)
1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol tert-Butylamino group β-Adrenergic antagonism (similar to carvedilol)

Pharmacological and Functional Differences

Cardiovascular Activity

  • Adrenolytic Effects: The target compound shares α1/β1-adrenoceptor antagonism with (RS)-9, a lead compound in cardiovascular research. Both reduce systolic/diastolic blood pressure, but (RS)-9 exhibits superior antiarrhythmic activity due to its indole-oxy moiety and ethylamino linker .
  • Mechanistic Divergence : Unlike (RS)-9, the benzodiazol-1-yl group in the target compound may enhance selectivity for vascular smooth muscle receptors, reducing off-target spasmolytic effects .

Antifungal Activity

  • Triazole vs. Benzimidazole Scaffolds: The target compound’s benzodiazol-1-yl group confers weaker CYP51 binding compared to triazole-containing analogs like 8g, which achieve nanomolar antifungal potency .
  • Substituent Impact: Dichlorophenyl or indole groups in antifungal analogs improve lipophilicity and membrane penetration, whereas the 2-methoxyphenoxy group in the target compound may limit bioavailability .

Ion Channel Modulation

  • This suggests that imino-benzimidazole substituents, rather than benzodiazol-1-yl groups, are critical for ion channel activity .

Pharmacokinetic and Metabolic Profiles

  • Enantiomer-Specific Metabolism : Racemic analogs like (RS)-9 undergo stereoselective hepatic clearance in rats, with (S)-enantiomers showing prolonged half-lives (~6.2 hrs vs. 4.8 hrs for (R)-enantiomers) . Similar stereochemical effects are anticipated for the target compound.
  • Tissue Distribution : Indole-oxy derivatives exhibit high accumulation in the liver and kidneys, whereas benzodiazol-1-yl analogs may display distinct tissue tropism due to altered polarity .

Biological Activity

The compound 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

  • IUPAC Name : 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • Topological Polar Surface Area : 118.4 Ų
  • XLogP : 2.4
PropertyValue
Hydrogen Bond Donors1
Rotatable Bonds8

The compound functions primarily as an inhibitor of specific bromodomain-containing proteins, notably TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in various cancers, making them significant therapeutic targets.

Inhibition Studies

Research indicates that this compound exhibits a high affinity for TRIM24 and BRPF1, with an inhibition constant (Kd) in the low nanomolar range. This suggests that it could effectively disrupt the interactions necessary for these proteins' roles in tumor proliferation and survival.

Case Studies

  • Antitumor Activity : In vivo studies have demonstrated that the compound can suppress tumor growth in mouse xenograft models. The efficacy was correlated with drug exposure levels, indicating that optimal dosing is crucial for achieving therapeutic effects.
  • Cellular Potency : The compound has shown cellular potency with an EC50 value around 50 nM, highlighting its potential effectiveness at low concentrations.

Comparative Studies

A comparative analysis of similar compounds reveals that while many exhibit some level of biological activity against cancer cell lines, the unique structure of this compound allows for selective targeting of TRIM24 and BRPF1, which may lead to fewer off-target effects.

Compound NameEC50 (nM)Target Protein(s)
1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol50TRIM24, BRPF1
IACS-957131TRIM24
GDC-0032>100PI3K

Recent Discoveries

Recent studies have focused on the structure-guided design of inhibitors targeting TRIM24 and BRPF1. The development of this compound was influenced by crystallographic data demonstrating how it binds to these proteins, providing insights into optimizing its structure for enhanced activity.

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which are critical for its potential use in clinical settings. Further research is needed to fully elucidate its metabolic pathways and elimination processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.